molecular formula C16H15N3O2S B4621362 3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4621362
M. Wt: 313.4 g/mol
InChI Key: AHGOMIVPWPRDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the thieno[2,3-b]pyridine moiety imparts unique chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-b]pyridine derivatives . Another approach includes the use of 2-cyanothioacetamide in ethanol with trimethylamine to form the corresponding thienopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups on the thieno[2,3-b]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings and the thieno[2,3-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thieno[2,3-b]pyridine core.

Scientific Research Applications

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of proteins, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern on the thieno[2,3-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ethoxyphenyl group, in particular, may enhance its solubility and bioavailability, contributing to its potential as a therapeutic agent.

Properties

IUPAC Name

3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-2-21-11-7-5-10(6-8-11)19-15(20)14-13(17)12-4-3-9-18-16(12)22-14/h3-9H,2,17H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGOMIVPWPRDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.